(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c1-26-17-7-2-8-18-20(17)23-21(28-18)24(14-15-5-3-11-22-13-15)19(25)10-9-16-6-4-12-27-16/h2-13H,14H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBFIFJZHJQDMO-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound exhibits a range of biological activities, making it a potential candidate for various therapeutic applications. The unique structural features, including the methoxy group and the presence of both thiazole and pyridine moieties, contribute to its pharmacological properties.
Structural Characteristics
The compound can be described by its molecular formula and molecular weight of 366.44 g/mol. It features:
- A benzo[d]thiazole moiety, known for its diverse biological activities.
- A pyridine ring, which enhances its interaction with biological targets.
- A thiophene unit, contributing to its electronic properties.
Biological Activities
The biological activity of this compound has been evaluated in various studies, highlighting its potential in multiple therapeutic areas:
Anticancer Activity
Recent research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Specifically, compounds containing the thiazole ring have demonstrated efficacy against breast cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound A | 1.27 | Breast Cancer (MCF-7) |
| Compound B | 1.50 | Breast Cancer (MCF-7) |
| Compound C | 1.31 | Breast Cancer (MCF-7) |
Antimicrobial Activity
The thiazole and pyridine derivatives have also been reported to possess antimicrobial properties. Studies suggest that these compounds can effectively inhibit bacterial growth, making them candidates for developing new antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
Thiazole derivatives are recognized for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. This action suggests a potential role in treating inflammatory diseases .
The mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes like COX, leading to reduced inflammation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells by modulating signaling cascades such as PI3K/Akt/mTOR .
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Case Studies
Several case studies have assessed the biological activity of thiazole derivatives:
- Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested against various cancer cell lines. The most potent compounds exhibited significant inhibition of cell growth and induced apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy Assessment : In vitro studies demonstrated that specific thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents.
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of C21H17N3O2S2 and a molecular weight of 407.51 g/mol. Its structure features:
- Benzo[d]thiazole moiety : Known for diverse biological activities.
- Pyridine ring : Enhances interaction with biological targets.
- Thiophene unit : Contributes to electronic properties.
Biological Activities
Research has demonstrated that (E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide exhibits several notable biological activities:
Anticancer Activity
This compound shows promise in anticancer research. Studies indicate that thiazole derivatives can inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest. For example, compounds similar to this one have demonstrated efficacy against breast cancer cell lines (e.g., MCF-7), with IC50 values in the low micromolar range.
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| A | 1.27 | Breast Cancer (MCF-7) |
| B | 1.50 | Breast Cancer (MCF-7) |
| C | 1.31 | Breast Cancer (MCF-7) |
Antimicrobial Activity
Thiazole and pyridine derivatives, including this compound, have shown antimicrobial properties. They can effectively inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways, making them candidates for new antibiotic development.
Anti-inflammatory Properties
The compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. This suggests potential applications in treating inflammatory diseases.
Case Studies
Several case studies highlight the biological activity of thiazole derivatives similar to this compound:
- Anticancer Activity Study : A series of thiazole derivatives were synthesized and tested against various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy Assessment : In vitro studies demonstrated that specific thiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences and Similarities
The compound shares structural motifs with several analogs (Table 1), differing primarily in substituents and heterocyclic systems.
Table 1: Structural Comparison of Acrylamide Derivatives
*Calculated based on molecular formula.
Impact of Substituents on Bioactivity
- Thiophen-2-yl vs.
- Methoxy Positioning : The 4-methoxy group in the target compound reduces steric hindrance compared to 4,7-dimethoxy in , possibly altering binding affinity.
- Pyridin-3-ylmethyl vs. Piperidine : The pyridin-3-ylmethyl group enhances solubility and metal coordination, while the piperidine in improves blood-brain barrier penetration .
Challenges and Opportunities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
